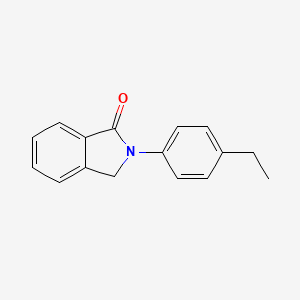

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-2-12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)16(17)18/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZISILGWCAILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoindoline derivatives, including 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one, involves the condensation of an aromatic primary amine with a phthalic anhydride derivative. This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles .

Industrial Production Methods

In industrial settings, the synthesis of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can be scaled up using ultrasonic-assisted synthesis. This method involves the use of ultrasonic irradiation to enhance reaction rates and yields. The process is efficient and can be performed on a multigram scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential use in developing new therapeutic agents targeting various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit β-amyloid protein aggregation, indicating potential use in treating Alzheimer’s disease .

Comparison with Similar Compounds

Substituent-Driven Functional Diversity

The pharmacological profile of isoindolinone derivatives is highly dependent on substituent type, position, and electronic properties. Key comparisons include:

Electronic and Steric Effects

- Electron-Donating Groups (e.g., ethyl, methoxy): Enhance lipophilicity and CNS penetration. The ethyl group in the target compound balances hydrophobicity for membrane permeability without excessive metabolic liability .

- Electron-Withdrawing Groups (e.g., chloro, fluoro): Improve binding to polar targets. For example, the 4-fluorophenyl group in roluperidone enhances σ2 receptor affinity .

- Hydroxy and Amino Groups: Increase solubility and metal-chelating capacity. The 6,7-dihydroxy derivative acts as a Mg<sup>2+</sup> chelator, critical for HIV integrase inhibition .

Positional Isomerism

CNS-Targeted Analogues

- Compound 9 () demonstrates nanomolar affinity for 5-HT1A receptors, suggesting utility in mood disorders. Its piperazine-ethyl side chain mimics endogenous serotoninergic ligands .

- Roluperidone () leverages fluorophenyl and isoindolinone moieties for σ2 receptor antagonism, reducing psychotic symptoms without dopamine blockade .

Antiviral and Anticancer Potential

- The dihydroxy isoindolinone in inhibits HIV-1 integrase strand transfer (ST) with >10-fold selectivity over 3’-processing (3’-P), a key mechanism for avoiding host toxicity .

- Chiral-separated derivatives () target KRAS mutations in oncology, where isoindolinone rigidity accommodates undruggable protein pockets .

Structural Modifications for Optimization

- Amino Substitution (): The 4-amino derivative improves solubility, enabling formulation in aqueous media for in vivo studies.

- Imine vs.

Biological Activity

The compound 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one , a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. Isoindole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one can be represented as follows:

This structure features an isoindole core with an ethylphenyl substituent, which may influence its biological activity through interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that isoindole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-one | E. coli | 15 | |

| 2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-one | S. aureus | 18 |

These findings suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory effects of isoindole derivatives have been extensively studied. The compound has been shown to inhibit key pro-inflammatory markers such as cyclooxygenase (COX) enzymes:

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| 2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 70% (COX-2) | |

| 2-(4-Ethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 65% (COX-1) |

This selective inhibition of COX enzymes suggests that the compound may be effective in treating inflammatory conditions.

3. Anticancer Activity

Studies have demonstrated the anticancer potential of isoindole derivatives against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 12.5 | Induction of apoptosis | |

| Caco-2 | 15.0 | Cell cycle arrest |

The ability to induce apoptosis and arrest the cell cycle highlights its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various isoindole derivatives, 2-(4-ethylphenyl)-2,3-dihydro-1H-isoindol-1-one exhibited superior activity against Pseudomonas aeruginosa, outperforming standard antibiotics like gentamicin. The study concluded that modifications to the isoindole core significantly enhance antimicrobial efficacy .

Case Study 2: Anti-inflammatory Mechanism

A recent study utilized molecular docking to explore the binding affinity of the compound to COX enzymes. The results indicated a higher binding energy compared to traditional anti-inflammatory drugs, suggesting a novel mechanism of action that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.